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Compound of Interest |

(R)-2-((tert-
Compound Name: Butoxycarbonyl)amino)pent-4-

ynoic acid

\ J

For Immediate Release

This technical guide provides an in-depth analysis of the structural and chemical
characterization of (R)-Boc-propargylglycine, a key building block in modern drug discovery
and peptide synthesis. The document outlines its physicochemical properties, detailed
experimental protocols for its characterization, and explores the biological significance of the
related propargylglycine core. This information is intended for researchers, scientists, and
professionals in the field of drug development and chemical biology.

Physicochemical and Spectroscopic Data

(R)-Boc-propargylglycine, systematically named (R)-2-((tert-butoxycarbonyl)amino)pent-4-
yhoic acid, is a non-canonical amino acid derivative. Its unique structure, featuring a terminal
alkyne group and a Boc-protected amine, makes it a versatile tool for the introduction of a
propargyl moiety in peptide synthesis and for use in click chemistry applications.

The key physicochemical and spectroscopic properties of (R)-Boc-propargylglycine are
summarized in the tables below.
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Identifier Value

(R)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic

IUPAC Name acid

CAS Number 63039-46-3

Molecular Formula C10H15NOa4

Molecular Weight 213.23 g/mol [1][2]

Appearance Off-white to light beige crystalline powder[1][2]
SMILES C(0)(=0)--INVALID-LINK--CC#CJ[1][2]
InChlKey AMKHAJIFPHJYMH-SSDOTTSWSA-N[1][2]
Property Value Conditions

Melting Point 86-88 °C[1][2]

Optical Activity ([a]D) -32.6°[1][2] c=1.1311 g/100ml in CHCIs
Purity (HPLC) >98.0%

Storage Temperature 2-8°C[1][2]

Experimental Protocols for Characterization

The structural integrity and purity of (R)-Boc-propargylglycine are paramount for its successful
application. The following are detailed protocols for the key analytical techniques used for its
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of (R)-Boc-
propargylglycine.

e Sample Preparation:

o Accurately weigh 5-10 mg of the compound.
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls or DMSO-de) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

e 'H NMR Spectroscopy:

[e]

Instrument: 300-500 MHz NMR Spectrometer.
o Parameters:

= Number of scans: 16-32

» Relaxation delay: 1-2 s

o Data Processing: Process the acquired Free Induction Decay (FID) with Fourier
transformation, phase correction, and baseline correction. Calibrate the spectrum using
the residual solvent peak.

o Expected Signals:

A singlet around 1.4 ppm corresponding to the nine equivalent protons of the Boc
group's tert-butyl moiety.

A multiplet for the a-proton.

Multiplets for the B-protons (CHz).

A triplet for the terminal alkyne proton.

A broad singlet for the N-H proton.

e 13C NMR Spectroscopy:
o Instrument: 75-125 MHz NMR Spectrometer.
o Parameters:

» Proton-decoupled acquisition.
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= Number of scans: 1024 or more to achieve adequate signal-to-noise.

» Relaxation delay: 2-5 s.

o Expected Signals: Resonances corresponding to the carbonyl carbons of the carboxylic
acid and the Boc group, the quaternary and methyl carbons of the Boc group, the a- and
B-carbons of the amino acid backbone, and the two sp-hybridized carbons of the alkyne.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of (R)-Boc-propargylglycine.
e Sample Preparation:

o Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

o The sample may be introduced into the mass spectrometer via direct infusion or through
an LC system.

¢ Instrumentation and Method:

o

lonization Technique: Electrospray ionization (ESI) is commonly used.

[¢]

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Mode: Typically run in both positive and negative ion modes to observe the protonated

[¢]

molecule [M+H]* and the deprotonated molecule [M-H]~, as well as potential adducts
(e.g., [M+Na]*).

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding

[¢]

to the calculated exact mass of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of (R)-Boc-propargylglycine.

 Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase
column is recommended for assessing both purity and enantiomeric excess.
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e Method:

o Column: A reversed-phase C18 column (for purity) or a chiral column (for enantiomeric
purity).

o Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid) and acetonitrile is
typically used for reversed-phase chromatography. For chiral separations, a mobile phase
of hexane and isopropanol may be employed.

o Flow Rate: 0.5-1.0 mL/min.
o Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm).
o Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

o Data Analysis: The purity is determined by the peak area percentage of the main peak
relative to all other peaks in the chromatogram.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or as a KBr pellet.

o Data Acquisition: Acquire the spectrum over the range of 4000-400 cm™1.
» Expected Characteristic Bands:
o ~3300 cm~1: N-H stretch of the carbamate and C-H stretch of the terminal alkyne.
o ~2980 cm~1: C-H stretches of the alkyl groups.
o ~2120 cm~1 C=C stretch of the alkyne (this can be weak).
o ~1710 cm~1: C=0 stretch of the carboxylic acid.

o ~1690 cm~1: C=0 stretch of the Boc-carbamate.
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Signaling Pathway and Biological Relevance

While (R)-Boc-propargylglycine is primarily a synthetic building block, its core structure,
propargylglycine, has significant biological activity. The unprotected form, N-propargylglycine
(N-PPG), acts as a suicide inhibitor of the mitochondrial enzyme proline dehydrogenase
(PRODH).[3][4] This inhibition has been shown to have anticancer properties and can induce
the mitochondrial unfolded protein response (UPRmt).[3][4]

The UPRmt is a stress response pathway that is activated by perturbations in mitochondrial
protein homeostasis. The inhibition of PRODH by N-PPG leads to the accumulation of unfolded
proteins in the mitochondria, triggering a signaling cascade that upregulates mitochondrial
chaperones and proteases to restore mitochondrial function.
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Caption: Signaling pathway of N-propargylglycine inducing the UPRmt.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the comprehensive characterization of
(R)-Boc-propargylglycine.
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Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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